3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C7H6IN3O |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
3-iodo-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6IN3O/c1-4-6(8)7-9-5(12)2-3-11(7)10-4/h2-3H,1H3,(H,9,12) |
InChI Key |
TTWJPBWNIRFEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=O)NC2=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-2-methylpyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidin-5-one core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The iodine atom at position 3 serves as an effective leaving group, enabling palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction diversifies the compound’s structure for medicinal chemistry applications.
Key Conditions
Example Reaction
| Substrate | Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Iodo-pyrazolo[1,5-a]pyrimidine | Phenyl | 3-Phenyl-pyrazolo[1,5-a]pyrimidine | 72–85 |
This method avoids dehalogenation side reactions and is scalable for synthesizing 3,5-diarylated derivatives .
Nucleophilic Substitution
The electron-deficient pyrimidine ring activates the C–I bond for nucleophilic displacement. Common nucleophiles include amines, thiols, and alkoxides.
Mechanism
-
Step 1 : Nucleophilic attack at C3, forming a tetrahedral intermediate.
-
Step 2 : Elimination of iodide, yielding substituted derivatives.
Applications
-
Synthesis of 3-amino and 3-thioether analogs for kinase inhibition studies.
Oxidative Functionalization
Oxidative conditions enable halogen exchange or hydroxylation at the 3-position.
Conditions
Example
Reaction with NaBr/K₂S₂O₈ replaces iodine with bromine, forming 3-bromo derivatives .
Cyclization and Ring Expansion
The fused pyrazolo-pyrimidine core participates in cycloaddition reactions with dienophiles, forming polycyclic systems.
Reported Transformations
Radical Reactions
Under photochemical or thermal conditions, the C–I bond undergoes homolytic cleavage to generate radicals.
Applications
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The methyl group at C2 directs electrophiles to the C7 position due to steric and electronic effects .
-
Cross-Coupling Efficiency : Iodine’s large atomic radius facilitates oxidative addition to palladium(0) catalysts, enhancing reaction rates compared to bromo/chloro analogs .
Scientific Research Applications
Chemistry: 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and photophysical properties .
Biology and Medicine: The compound has shown potential as a pharmacophore in the design of new drugs. It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of targeted therapies for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties tailored for various applications .
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The pyrazolo[1,5-a]pyrimidinone core is highly modifiable. Key structural analogues and their properties are compared below:
Table 1: Substituent Variations and Molecular Properties
Physicochemical Properties
- Electron-Withdrawing Effects: The iodine atom’s electronegativity polarizes the pyrimidinone ring, increasing susceptibility to nucleophilic attack. This contrasts with methyl or trifluoromethyl groups, which exert steric or electronic effects without enhancing reactivity .
- Solubility: Iodinated compounds generally exhibit lower aqueous solubility compared to non-halogenated analogues, necessitating formulation optimization for pharmacological applications.
Biological Activity
3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. Its structural features, including the presence of an iodine atom and a methyl group, contribute to its pharmacological potential.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 289.07 g/mol. The compound's structure includes a pyrazole ring fused to a pyrimidine moiety, which is crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through its role as a kinase inhibitor. Kinases are critical regulators in various cellular processes such as proliferation and survival. By inhibiting specific kinases, this compound can disrupt signaling pathways associated with cancer cell growth.
A study highlighted its effectiveness against several cancer cell lines, demonstrating IC50 values in the low micromolar range. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been evaluated for activity against Mycobacterium tuberculosis, with results indicating it can inhibit bacterial growth effectively. This activity is attributed to its interaction with specific bacterial enzymes involved in cell wall biosynthesis .
In addition to tuberculosis, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown antiparasitic effects against Leishmania and Plasmodium species, further expanding its potential therapeutic applications .
Anti-inflammatory Effects
This compound has also been investigated for anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo models. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Anticancer Screening
In a high-throughput screening assay involving various cancer cell lines, this compound was identified as a potent inhibitor of cell proliferation. The study reported an IC50 value of approximately 10 µM against breast cancer cells and 15 µM against lung cancer cells. These results underscore the compound's potential as a candidate for further development into anticancer therapies .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited superior activity with an IC50 value of 6 µM compared to other derivatives tested . This highlights the importance of structural modifications in enhancing biological activity.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-5-one | Lacks iodine substituent | Kinase inhibitor |
| 6-Methylpyrazolo[1,5-a]pyrimidin-4-one | Different substitution pattern | Anticancer properties |
| 7-(Substituted phenyl)-pyrazolo[1,5-a]pyrimidine | Varies in functional groups | Antimicrobial activity |
The unique iodine substitution at the 3-position enhances lipophilicity and binding affinity towards targeted enzymes compared to other similar compounds .
Q & A
Q. Table 1: Comparative Synthesis Methods
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for functionalizing this scaffold?
Answer:
Optimization focuses on catalyst selection and reaction kinetics. XPhosPdG2/XPhos tandem systems prevent debromination during C3-arylation, critical for preserving iodinated intermediates . Pre-activation of the lactam with PyBroP ensures efficient coupling at C5. For sterically hindered boronic acids, extended reaction times (24–48h) and elevated temperatures (110–120°C) improve yields .
Advanced: What strategies mitigate debromination during halogenated intermediate synthesis?
Answer:
Debromination is minimized using:
- Bulky ligands : XPhos enhances steric shielding around Pd, reducing β-hydride elimination .
- Low-temperature activation : PyBroP-mediated lactam activation at 20°C preserves iodo-substituents .
- Microwave heating : Accelerates reaction kinetics, shortening exposure to degrading conditions .
Basic: What biological targets are associated with this scaffold?
Answer:
Pyrazolo[1,5-a]pyrimidines exhibit activity against:
Q. Table 2: Biological Activity Profile
| Target | Activity (IC₅₀) | Key Substituents | Reference |
|---|---|---|---|
| 5-HT₆ | 0.2 nM | 3-Sulfonyl, 2-methylamino | |
| MAO-B | 1.5 µM | 5-Aryl, 7-CF₃ | |
| CDK9 | 0.8 µM | 5,7-Disubstituted |
Advanced: How do substituents influence 5-HT₆ receptor affinity?
Answer:
- 3-Sulfonyl groups : Enhance binding via hydrophobic pocket interactions.
- 2-Methylamino : Forms intramolecular H-bonds with sulfonyl groups, rigidifying the scaffold and improving selectivity (10,000-fold over 5-HT₂B) .
- 5,7-Disubstitution : Bulky groups reduce potency, while compact substituents (e.g., F, CF₃) maintain affinity .
Basic: What spectroscopic methods confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Assign lactam carbonyl (δ ~160–165 ppm) and iodinated C3 (δ ~90 ppm) .
- NOE experiments : Validate regiochemistry (e.g., proximity of 6-H and methyl groups) .
- X-ray crystallography : Resolves ambiguous cases (e.g., dihedral angles in 3,5-diarylated derivatives) .
Basic/Advanced: What are the gaps in toxicological data?
Answer:
Current SDS data indicate no acute toxicity but lack chronic, mutagenic, or ecological profiles . Researchers should:
- Conduct Ames tests for mutagenicity.
- Perform in vitro cytotoxicity assays (e.g., HepG2 cells).
- Adopt glovebox handling until full safety assessments are completed .
Advanced: How does intramolecular H-bonding affect bioactivity?
Answer:
H-bonding between 3-sulfonyl and 2-methylamino groups restricts conformational flexibility, enhancing 5-HT₆ receptor binding (ΔG = −9.8 kcal/mol) . This rigidity reduces off-target interactions (e.g., hERG inhibition <10% at 10 µM) .
Advanced: How does substituent positioning impact kinase inhibition?
Answer:
Q. Table 3: Substituent Effects on Kinase Activity
| Position | Substituent | CDK9 IC₅₀ (µM) |
|---|---|---|
| C5 | CF₃ | 0.8 |
| C5 | Ph | 2.3 |
| C7 | CF₃ | 1.1 |
| C7 | 4-F-Ph | 3.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
